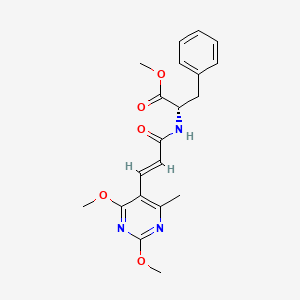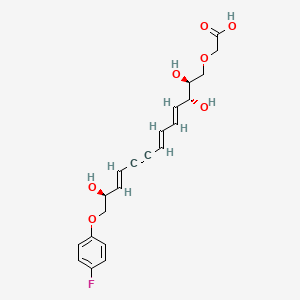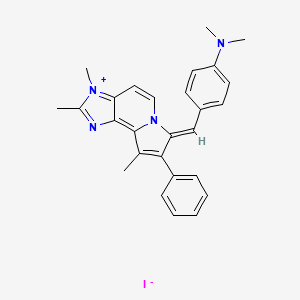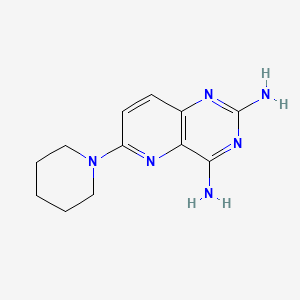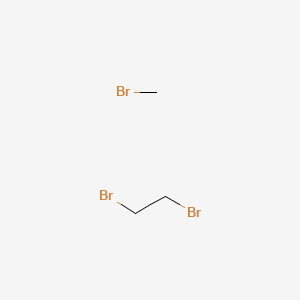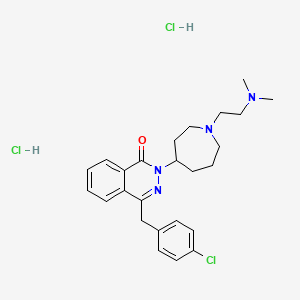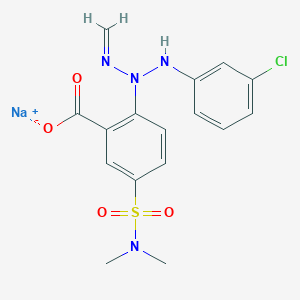
Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a triazene group, a chlorophenyl group, and a dimethylamino sulphonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include chlorobenzene, methylamine, and sulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Safety measures are also crucial due to the potential hazards associated with the reagents and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazene group, leading to the formation of amines or other derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate has several applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazene group can undergo decomposition to release reactive intermediates, which can then interact with biological molecules. These interactions can modulate the activity of enzymes or alter cellular pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 2-(3-(4-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate: Similar structure but with a different position of the chlorine atom.
Sodium 2-(3-(3-bromophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate: Similar structure but with a bromine atom instead of chlorine.
Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((methylamino)sulphonyl)benzoate: Similar structure but with a different amine group.
Uniqueness
The uniqueness of Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the triazene group, in particular, allows for unique interactions with biological molecules, making it valuable for research and development in various fields.
Propiedades
Número CAS |
85030-41-7 |
|---|---|
Fórmula molecular |
C16H16ClN4NaO4S |
Peso molecular |
418.8 g/mol |
Nombre IUPAC |
sodium;2-[(3-chloroanilino)-(methylideneamino)amino]-5-(dimethylsulfamoyl)benzoate |
InChI |
InChI=1S/C16H17ClN4O4S.Na/c1-18-21(19-12-6-4-5-11(17)9-12)15-8-7-13(10-14(15)16(22)23)26(24,25)20(2)3;/h4-10,19H,1H2,2-3H3,(H,22,23);/q;+1/p-1 |
Clave InChI |
OAXRSQDNVIZDAI-UHFFFAOYSA-M |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N(NC2=CC(=CC=C2)Cl)N=C)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




